N-(2-Methoxyethyl)-N-propylamine CAS number information
N-(2-Methoxyethyl)-N-propylamine CAS number information
An In-Depth Technical Guide to N-(2-Methoxyethyl)-N-propylamine (CAS: 43175-57-1)
Introduction and Scope
N-(2-Methoxyethyl)-N-propylamine is a secondary amine that serves as a valuable organic building block in chemical synthesis.[1] Its molecular architecture, featuring both a nucleophilic secondary amine and an ether linkage, provides dual functionality for constructing more complex molecules. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of this compound's properties, a plausible synthesis pathway, potential applications, and critical safety protocols. While specific, large-scale applications are not widely documented, its utility as a chemical intermediate is analogous to similar structures used in the development of pharmaceuticals and specialty chemicals.[2] This document synthesizes available data to provide a thorough technical understanding of N-(2-Methoxyethyl)-N-propylamine, emphasizing the causality behind experimental and safety procedures.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its use in any research or development setting. N-(2-Methoxyethyl)-N-propylamine is a colorless to light yellow liquid under standard conditions.[3] Its key identifiers and properties are summarized below.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 43175-57-1 | [1][4][5] |
| Molecular Formula | C₆H₁₅NO | [1][4][5] |
| Molecular Weight | 117.19 g/mol | [1][4][5] |
| IUPAC Name | N-(2-methoxyethyl)propan-1-amine | [5][6] |
| Synonyms | N-(2-Methoxyethyl)propylamine | [6] |
| Appearance | Colorless to Light yellow clear liquid | [3] |
| Boiling Point | 138 °C | [5][7] |
| Purity (Typical) | ≥98.0% (GC) | [1][3][5] |
| UN Number | 2733 |[5] |
Caption: Chemical Structure of N-(2-Methoxyethyl)-N-propylamine.
Synthesis and Manufacturing Insights
While multiple suppliers offer N-(2-Methoxyethyl)-N-propylamine, indicating established manufacturing processes, detailed public-domain synthesis procedures for this specific molecule are scarce. However, based on its structure, a highly plausible and common method for its synthesis is reductive amination . This cornerstone reaction of organic chemistry forms amines from a carbonyl compound and ammonia or an amine, and is widely used for its efficiency and high yields.
The logical pathway would involve reacting 2-methoxyethylamine with propionaldehyde . The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are common reducing agents for this purpose due to their selectivity and mild reaction conditions.
Caption: Plausible Synthesis via Reductive Amination.
Illustrative Synthetic Protocol: Reductive Amination
This protocol is a representative, non-validated procedure based on established chemical principles for reductive amination. Researchers must adapt and optimize it based on laboratory conditions and safety assessments.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.0 eq) and a suitable solvent such as methanol (MeOH).
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Cool the flask to 0 °C using an ice-water bath. This is critical to moderate the initial exothermic reaction upon aldehyde addition.
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Imine Formation:
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Slowly add propionaldehyde (1.0-1.1 eq) dropwise to the stirred solution.
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Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the imine intermediate.
-
-
Reduction:
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Re-cool the reaction mixture to 0 °C.
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In a portion-wise manner, carefully add sodium borohydride (NaBH₄) (1.2-1.5 eq). Portion-wise addition is a key safety step to control the evolution of hydrogen gas and the exothermic nature of the reduction.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
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-
Workup and Purification:
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Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
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Reduce the solvent volume using a rotary evaporator.
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Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water. The product will partition into the organic layer.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can then be purified by fractional distillation under vacuum to yield the final, high-purity N-(2-Methoxyethyl)-N-propylamine.
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Applications and Research Potential
N-(2-Methoxyethyl)-N-propylamine is primarily categorized as an organic building block or chemical intermediate.[1][2] Its value lies in its bifunctional nature, which allows it to be incorporated into larger, more complex molecular scaffolds.
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Pharmaceutical Synthesis: Analogous secondary amines are essential intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The secondary amine provides a reactive site for alkylation, acylation, or condensation reactions, enabling the construction of nitrogen-containing heterocycles or side chains common in drug molecules.
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Agrochemicals and Specialty Chemicals: The structure is suitable for developing new herbicides, pesticides, or fungicides. Furthermore, it can be used in the synthesis of corrosion inhibitors, rubber chemicals, and dyes where the amine functionality is key.
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Dual Functionality: The presence of the methoxyethyl group introduces an ether linkage, which can improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of a final drug compound compared to a simple alkyl chain. This makes it an attractive building block for medicinal chemistry campaigns.
Safety, Handling, and Storage
A rigorous understanding of safety protocols is non-negotiable when working with this compound. N-(2-Methoxyethyl)-N-propylamine is a flammable and corrosive chemical that requires careful handling in a controlled laboratory environment.[3][7]
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Flammable Liquid | GHS02 (Flame) | Danger | H226: Flammable liquid and vapor | [3][7] |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | [3][7] |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |[7] |
Safe Handling and Personal Protective Equipment (PPE)
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Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[8][9]
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Personal Protective Equipment:
-
Operational Safety: Use spark-proof tools and ground all equipment to prevent static discharge. Keep away from heat, sparks, open flames, and hot surfaces.[8]
Storage and Disposal
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Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[7][10] Keep the container tightly closed.[3]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.[10]
Caption: Laboratory Safety Workflow.
Conclusion
N-(2-Methoxyethyl)-N-propylamine (CAS: 43175-57-1) is a versatile bifunctional building block with clear potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science research. Its identity is well-characterized, and its synthesis is achievable through standard methodologies like reductive amination. The primary challenge and consideration in its use is its hazardous nature; it is both flammable and highly corrosive. Adherence to stringent safety and handling protocols is therefore paramount for any researcher utilizing this compound. This guide provides the foundational knowledge required to handle, synthesize, and apply this chemical intermediate effectively and safely.
References
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Title: N-(2-Methoxyethyl)propylamine, min 98% (GC)(T), 25 grams Source: Aladdin Scientific URL: [Link]
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Title: N-(2-METHOXYETHYL)-N-PROPYLAMINE [P76022] Source: ChemUniverse URL: [Link]
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Title: N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575 Source: PubChem - NIH URL: [Link]
-
Title: Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine Source: Cheméo URL: [Link]
-
Title: N-(2-methoxyethyl)propylamine (C6H15NO) Source: PubChemLite URL: [Link]
-
Title: N-ETHYL PROPYLAMINE Source: Ataman Kimya URL: [Link]
-
Title: N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Propylamine Source: Wikipedia URL: [Link]
- Title: CN102070461A - Synthesis method of N-methyl isopropylamine Source: Google Patents URL
-
Title: Ethylamine, N-methyl- Source: Organic Syntheses Procedure URL: [Link]
-
Title: N-Methylpropylamine | C4H11N | CID 12315 Source: PubChem - NIH URL: [Link]
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